Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate

Description

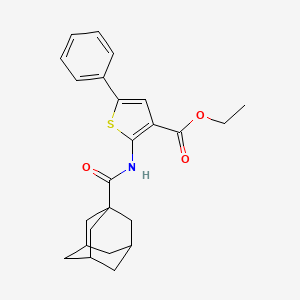

Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate is a synthetic thiophene derivative characterized by a unique adamantane-based substituent. The adamantane moiety confers high lipophilicity and structural rigidity, which may enhance binding affinity to hydrophobic biological targets. Its molecular structure integrates a thiophene core substituted at the 2-position with an adamantanylcarbonylamino group and at the 5-position with a phenyl ring, while the 3-position contains an ethyl carboxylate ester (Fig. 1). This ester group enhances solubility in organic solvents, a property critical for drug formulation .

Properties

Molecular Formula |

C24H27NO3S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

ethyl 2-(adamantane-1-carbonylamino)-5-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H27NO3S/c1-2-28-22(26)19-11-20(18-6-4-3-5-7-18)29-21(19)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) |

InChI Key |

VOABFVJPTKDGHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The thiophene and phenyl groups are then introduced through a series of substitution reactions, often involving halogenated intermediates and palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Palladium or copper catalysts, halogenated intermediates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the ester group can yield the corresponding alcohol .

Scientific Research Applications

Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene and phenyl groups can contribute to specific binding interactions with biological targets .

Comparison with Similar Compounds

Ethyl 2-(2-Chloroacetamido)-5-Phenylthiophene-3-Carboxylate

Structural Differences :

- Substituent at 2-position: Chloroacetyl group (-COCH₂Cl) replaces the adamantanylcarbonylamino group.

- Reactivity: The chloroacetyl group is electrophilic, enabling nucleophilic substitution reactions, whereas the adamantane moiety is inert under physiological conditions .

Physicochemical Data :

Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate (1a)

Structural Differences :

- Core Modifications: Lacks the phenyl group at the 5-position and substitutes the 2-position with an amino group.

Imidazole-Based Analogs ()

Key Contrasts :

- Heterocyclic Core : Imidazole (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate) vs. thiophene.

- Bioactivity : Imidazole derivatives often target enzymes like cyclooxygenase or histone deacetylases, while thiophenes may interact with kinase or protease domains .

Research Findings and Trends

- Chloroacetyl vs. Adamantane : Chloroacetyl derivatives show higher reactivity but lower metabolic stability compared to adamantane-containing analogs .

Biological Activity

Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C25H29NO3S

- Molecular Weight : 429.57 g/mol

- CAS Number : 379250-71-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antimicrobial Properties : Research indicates potential activity against various bacterial strains, suggesting its utility in treating infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic processes. |

| Cytotoxicity | Displays cytotoxic effects on cancer cell lines at certain concentrations. |

| Anti-inflammatory | May reduce inflammatory markers in vitro. |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 μg/mL, suggesting its potential as an antimicrobial agent.

-

Cytotoxic Effects

- In vitro assays demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 20 μM to 40 μM, indicating a concentration-dependent effect on cell viability.

-

Enzyme Interaction Studies

- Research focused on the compound's ability to inhibit specific enzymes involved in the biosynthesis of inflammatory mediators. The findings revealed that this compound effectively reduced the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Safety Profile

While promising in terms of biological activity, safety assessments are crucial:

- Toxicity : Preliminary toxicity studies indicate that the compound may cause mild to moderate toxicity at higher doses.

- Safety Classification : The compound is classified under GHS as harmful if swallowed (H302) and causes skin irritation (H315).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.